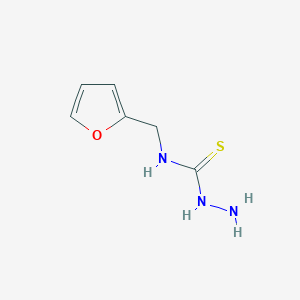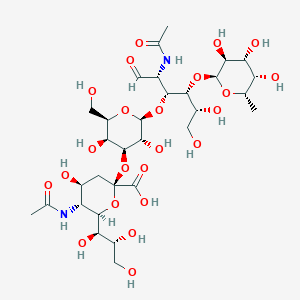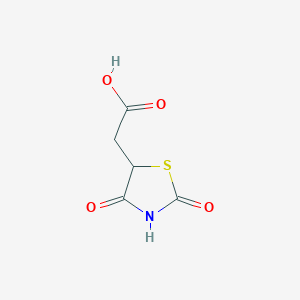
4-(2-Furfuryl)-3-thiosemicarbazide
Übersicht
Beschreibung
Furfural is an organic compound with the formula C4H3OCHO . It’s a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It’s a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .
Synthesis Analysis
Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .Molecular Structure Analysis
Furfural, also known as 2-furaldehyde and furfuraldehyde, has the structure of C5H4O2 . It has an odour similar to almonds, and it is used as an extractant to remove aromatics from lubricating oils and diesel .Chemical Reactions Analysis
The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .Physical And Chemical Properties Analysis
Furfural is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It’s a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .Wissenschaftliche Forschungsanwendungen
- Application: Furfural is considered a promising platform molecule derived from biomass. Its hydrogenation is a versatile reaction to upgrade furanic components to biofuels .
- Method: The hydrogenation of furfural can lead to many downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .
- Results: The selective hydrogenation of furfural can be modified by varying the types of catalyst (nature of metal, support, and preparation method) and reaction conditions .
- Application: The compounds belonging to the furan platform, including furfural, are among the best known due to their reactivity. They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
- Method: Biocatalytic and fermentative methods for the bioconversion of furans have been explored, proposing processes of lower cost and low environmental impact .
- Results: This field presents the oxidation and reduction products of furfural obtained by biological processes, using cells or enzymes .
- Application: Furfuryl acetate is obtained from the esterification of biomass derivative furfuryl alcohol which has potential applications as a biofuel additive, fragrance, and flavoring agent .
- Method: The synthesis of furfuryl acetate involves acid-catalyzed reactions such as esterification .
- Results: The integration of experimental outcomes with DFT studies to develop a method .
Catalytic Hydrogenation of Furfural
Biological Transformations of Furanic Platform Molecules
Synthesis of Furfuryl Acetate
- Application: Furfural can be transformed into furan and tetrahydrofuran (THF) via catalytic decarbonylation and successive hydrogenation .
- Method: The process involves the use of various catalysts and high temperatures .
- Results: Furan and THF are important feedstocks for organic synthesis and are used in the production of medicines and perfumes .
- Application: FAL is an important product produced from the catalytic hydrogenation of furfural .
- Method: The furfural feedstock is fed into a packed column through an evaporator system by a dosed quantity of H2 introduced at the bottom of the reaction column in a counter-current system .
- Results: FAL has potential applications as a biofuel additive, fragrance, and flavoring agent .
Catalytic Decarbonylation of Furfural
Production of Furfuryl Alcohol (FAL)
Production of Hydroxymethylfurfural (HMF)
- Application: Furfural is considered a promising platform molecule derived from biomass. Its hydrogenation is a versatile reaction to upgrade furanic components to biofuels .
- Method: The hydrogenation of furfural can lead to many downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .
- Results: The selective hydrogenation of furfural can be modified by varying the types of catalyst (nature of metal, support, and preparation method) and reaction conditions .
- Application: Chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose), is the most important and explored reaction pathway due to its availability in biomass primary compounds .
- Method: Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars .
- Results: FUR is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals .
- Application: FAL is an important product produced from the catalytic hydrogenation of furfural .
- Method: The furfural feedstock is fed into a packed column through an evaporator system by a dosed quantity of H2 introduced at the bottom of the reaction column in a counter-current system .
- Results: FAL has potential applications as a biofuel additive, fragrance, and flavoring agent .
Catalytic Hydrogenation of Furfural
Chemical Transformation of Sugars
Production of Furfuryl Alcohol (FAL)
Zukünftige Richtungen
The global interest and need to reduce the dependency on crude oil for energy have motivated and directed the researchers and scientists to explore the field of biomass as a source of energy especially for transportation fuels for vehicles . Gradual development of technology has shifted the interest to derive the conventional petroleum-based chemicals from biomass components with functional groups . Henceforth catalytic reactions, various chemical routes via heterogeneous catalysis, homogeneous processes, enzyme reactions for transformation and conversion of lignocellulosic biomass to various bio-based value-added chemicals have been extensively and widely explored .
Eigenschaften
IUPAC Name |
1-amino-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h1-3H,4,7H2,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUNUQYDORCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352315 | |
| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Furfuryl)-3-thiosemicarbazide | |
CAS RN |
96860-19-4 | |
| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96860-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)


![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)





